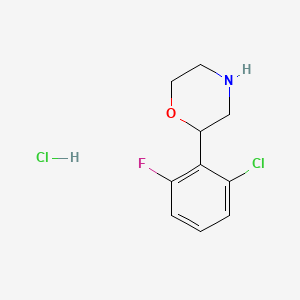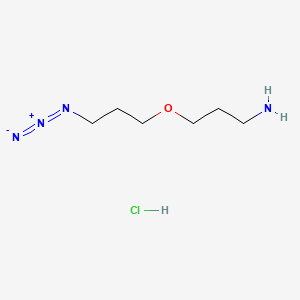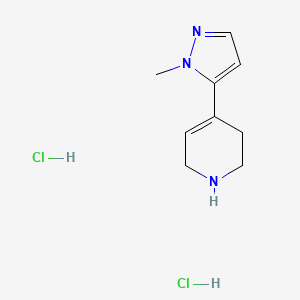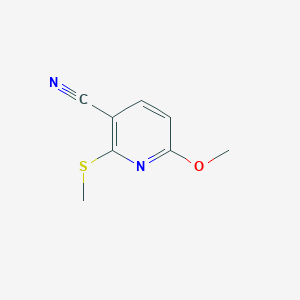![molecular formula C8H11ClN2O B13472578 {1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)
{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors involved in disease pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, triethylsilane, and acetonitrile. Reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted and reduced derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of enzymes and receptors involved in various biological pathways.
Mechanism of Action
The mechanism of action of {1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the suppression of tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,2-b]pyridine
- 1H-pyrrolo[2,3-c]pyridine .
Uniqueness
What sets {1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride apart from these similar compounds is its specific substitution pattern and its potent inhibitory activity against FGFRs. This unique activity profile makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-5-7-4-6-2-1-3-9-8(6)10-7;/h1-3,7,11H,4-5H2,(H,9,10);1H |
InChI Key |
BDFPKNHYZOSNPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC=N2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6R)-6-bromo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13472495.png)
![Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride](/img/structure/B13472499.png)

![Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13472513.png)
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)
![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)

![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13472535.png)
![N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13472539.png)
![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)



